1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[4-(dimethylamino)but-2-ynyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-18(2)8-6-5-7-16-15(19)17-12-9-13(20-3)11-14(10-12)21-4/h9-11H,7-8H2,1-4H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZZGLROWJPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea typically involves the reaction of 3,5-dimethoxyaniline with 4-(dimethylamino)but-2-yn-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea. For example, hybrid drugs that incorporate urea moieties have shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity of Urea Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | EGFR | 4.53 | |
| Compound B | VEGFR-2 | 0.201 | |
| This compound | TBD | TBD | Current Study |
These findings suggest that the compound may act as an effective inhibitor of key pathways involved in tumor growth.
Neuropharmacology
The dimethylamino group present in the compound may contribute to its neuropharmacological effects. Compounds with similar structures have been investigated for their potential as neuroprotective agents and for treating neurodegenerative disorders.
Enzyme Inhibition
Research indicates that derivatives of this compound can inhibit specific enzymes implicated in various diseases. For instance, studies on related compounds suggest they may exhibit inhibitory effects on enzymes such as α-glucosidase and other targets relevant to metabolic disorders.
Table 2: Enzyme Inhibition Data
*ND: Not Determined
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various synthetic routes have been explored in the literature, indicating the versatility of the compound's structure for further modifications to enhance its biological activity.
Case Studies and Research Findings
Several case studies have been documented that explore the pharmacological properties of compounds related to this compound:
- Study on Anticancer Effects : A recent study demonstrated that a related urea derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Neuroprotective Effects : Another investigation reported that similar compounds could protect neuronal cells from oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Core Structure : Urea backbone.
- Substituents: Aryl Group: 3,5-Dimethoxyphenyl (electron-donating methoxy groups may enhance π-π stacking and solubility modulation).
Patent Compound (from )
- Core Structure : Urea backbone.
- Substituents: Aryl Group: 4-(Dimethylaminopiperidinyl carbonyl)phenyl (piperidine carbonyl group may enhance aqueous solubility and target engagement). Triazine Group: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl (morpholino-triazine moiety likely contributes to kinase inhibition and formulation stability).
Physicochemical and Pharmacological Properties
Key Differentiators
Solubility and Formulation: The patent compound’s morpholino-triazine and piperidine groups enable aqueous formulation, whereas the target compound’s alkyne chain and dimethoxyphenyl group may limit solubility, necessitating alternative delivery strategies.
Binding Interactions : The triazine group in the patent compound offers multiple hydrogen-bonding sites for kinase binding, while the target compound’s dimethoxyphenyl may rely on hydrophobic interactions.
Metabolic Stability : The alkyne spacer in the target compound could lead to faster oxidative metabolism compared to the patent compound’s stable triazine-piperidine system.
Biological Activity
The compound 1-(3,5-Dimethoxyphenyl)-3-(4-(dimethylamino)but-2-yn-1-yl)urea, a member of the urea class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a dimethoxy-substituted phenyl group and a urea moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dimethylamino group enhances its binding affinity, while the but-2-yn-1-yl chain contributes to the overall stability of the compound. This interaction may lead to modulation of various biological pathways, including:
- Inhibition of Enzymes : It has been shown to inhibit certain kinases involved in cancer cell signaling pathways.
- Receptor Interaction : The compound may act as an antagonist or agonist for specific receptors implicated in tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects on various human cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.64 | Inhibition of PI3K pathway |
| HCT116 (Colon) | 0.79 | Induction of apoptosis |
| A549 (Lung) | 0.41 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits potent cytotoxicity against multiple cancer types, suggesting broad-spectrum anticancer activity.
Enzyme Inhibition Studies
In another study focusing on enzyme inhibition, the compound demonstrated significant activity against specific kinases. The findings are summarized in Table 2:
| Enzyme Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|
| PI3Kα | 13.6 | High |
| PI3Kβ | 396.2 | Low |
| EGFR | 11 | Moderate |
This data suggests that this compound is a selective inhibitor for PI3Kα compared to other isoforms.
Q & A
Q. What synthetic methodologies are commonly employed for preparing urea derivatives with aryl and alkyne substituents, and how can reaction conditions be optimized for higher yields?
Synthesis of urea derivatives like the target compound typically involves coupling aryl isocyanates with amine-containing intermediates. For example, in analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives), reactions are performed under anhydrous conditions using polar aprotic solvents (e.g., DMF or THF) with catalytic bases like triethylamine. Yields (30–50%) are influenced by steric hindrance and electronic effects of substituents . Optimization strategies include:
- Temperature control : Prolonged reflux (e.g., 3 days for alkylation steps) improves conversion .
- Purification : Chromatography on deactivated silica gel enhances purity, as seen in imidazolidinone derivatives .
- Spectroscopic validation : IR and ¹H NMR confirm urea bond formation (e.g., NH stretches at ~3300 cm⁻¹ and carbonyl signals at ~1650 cm⁻¹) .
Q. How are structural and purity characteristics of urea derivatives validated in academic research?
Key methods include:
- Melting point analysis : Consistency with literature values (e.g., 158–204°C for related compounds) indicates purity .
- ¹H NMR : Aromatic protons in 3,5-dimethoxyphenyl groups resonate at δ 6.3–6.7 ppm, while dimethylamino protons appear as singlets at δ 2.2–2.5 ppm .
- HPLC-MS : Used to monitor degradation products, as demonstrated in stability studies of gedatolisib (a structurally similar urea derivative) .
Advanced Research Questions
Q. What mechanistic insights explain the instability of urea derivatives in biological matrices, and how can degradation pathways be characterized?
Urea derivatives undergo hydrolysis, oxidation, and demethylation in physiological conditions. For example, gedatolisib degrades via:
- N-Oxidation : Terminal dimethylamino groups oxidize to N-oxide derivatives.
- Morpholine ring oxidation : Observed in plasma stability assays using LC-MS .
Methodological approaches: - Forced degradation studies : Expose compounds to acidic/alkaline buffers, H₂O₂, or light to simulate stress conditions.
- Metabolite identification : High-resolution mass spectrometry (HRMS) and ¹³C NMR track structural changes .
Q. How can computational modeling guide the design of urea derivatives with enhanced target binding affinity?
Molecular docking and dynamics simulations predict interactions with biological targets (e.g., kinases or tubulin). For PD173074, a urea-containing FGFR1 inhibitor, key steps include:
- Binding site analysis : Identify hydrophobic pockets accommodating 3,5-dimethoxyphenyl groups.
- Free energy calculations : Assess substituent effects on binding (e.g., trifluoromethyl groups improve lipophilicity) .
- ADMET profiling : Predict solubility and metabolic stability using tools like SwissADME .
Q. How do structural modifications (e.g., substituent variation) impact the biological activity of urea derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups : Methoxy substituents enhance π-π stacking with aromatic residues in target proteins .
- Alkyne spacers : Improve membrane permeability, as seen in analogs with but-2-yn-1-yl linkers .
- Dimethylamino groups : Modulate basicity and solubility, critical for in vivo efficacy .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported biological activities of urea derivatives across studies?
Discrepancies often arise from assay conditions (e.g., cell line variability) or purity issues. Strategies include:
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and controls.
- Batch reproducibility : Repeat synthesis with stringent QC (e.g., ≥95% purity by HPLC) .
- Meta-analysis : Compare IC₅₀ values across studies, adjusting for experimental variables .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
